Ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate is an organic compound with the molecular formula C10H15BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-3-ethylpyrazole with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: New pyrazole derivatives with different functional groups.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-3-ethylpyrazol-1-yl)propanoate
- Ethyl 2-(4-methyl-3-ethylpyrazol-1-yl)propanoate
- Ethyl 2-(4-fluoro-3-ethylpyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. The ethyl group on the pyrazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-ethylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-9-8(11)6-13(12-9)7(3)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCSVPEXGTIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1Br)C(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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